

# physical form and appearance of 3-amino-2-quinoxalinecarboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-aminoquinoxaline-2-carboxylic Acid

Cat. No.: B1270939

[Get Quote](#)

An In-depth Technical Guide on the Physical Form and Appearance of 3-amino-2-quinoxalinecarboxylic Acid

This technical guide provides a detailed overview of the physical and chemical properties of 3-amino-2-quinoxalinecarboxylic acid, with a focus on its physical form and appearance. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Chemical Identity and Physical Properties

3-amino-2-quinoxalinecarboxylic acid is a heterocyclic organic compound belonging to the quinoxaline class. While detailed experimental data on its physical appearance, such as color and specific crystalline form, is not extensively documented in the public literature, its fundamental chemical properties have been established. The compound's structure, featuring both an amino group and a carboxylic acid group on the quinoxaline core, suggests it is likely a solid at room temperature, potentially in crystalline or powdered form. The amino group may impart some color to the compound.

## Quantitative Data Summary

The known quantitative properties of 3-amino-2-quinoxalinecarboxylic acid are summarized in the table below.

| Property          | Value                                                       | Source |
|-------------------|-------------------------------------------------------------|--------|
| CAS Number        | 85414-82-0                                                  |        |
| Molecular Formula | C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub> |        |
| Molecular Weight  | 189.17 g/mol                                                |        |

Note: Experimental data for properties such as melting point, boiling point, and specific solubility values are not readily available in the provided search results.

## Solubility

The solubility of 3-amino-2-quinoxalinecarboxylic acid is influenced by the presence of both an acidic (carboxylic acid) and a basic (amino) group. The amino groups on quinoxaline derivatives can be protonated in acidic aqueous solutions, which generally enhances water solubility.<sup>[1]</sup> It is therefore expected that the solubility of this compound is pH-dependent, showing increased solubility in both acidic and alkaline aqueous media compared to neutral water.

## Experimental Protocols

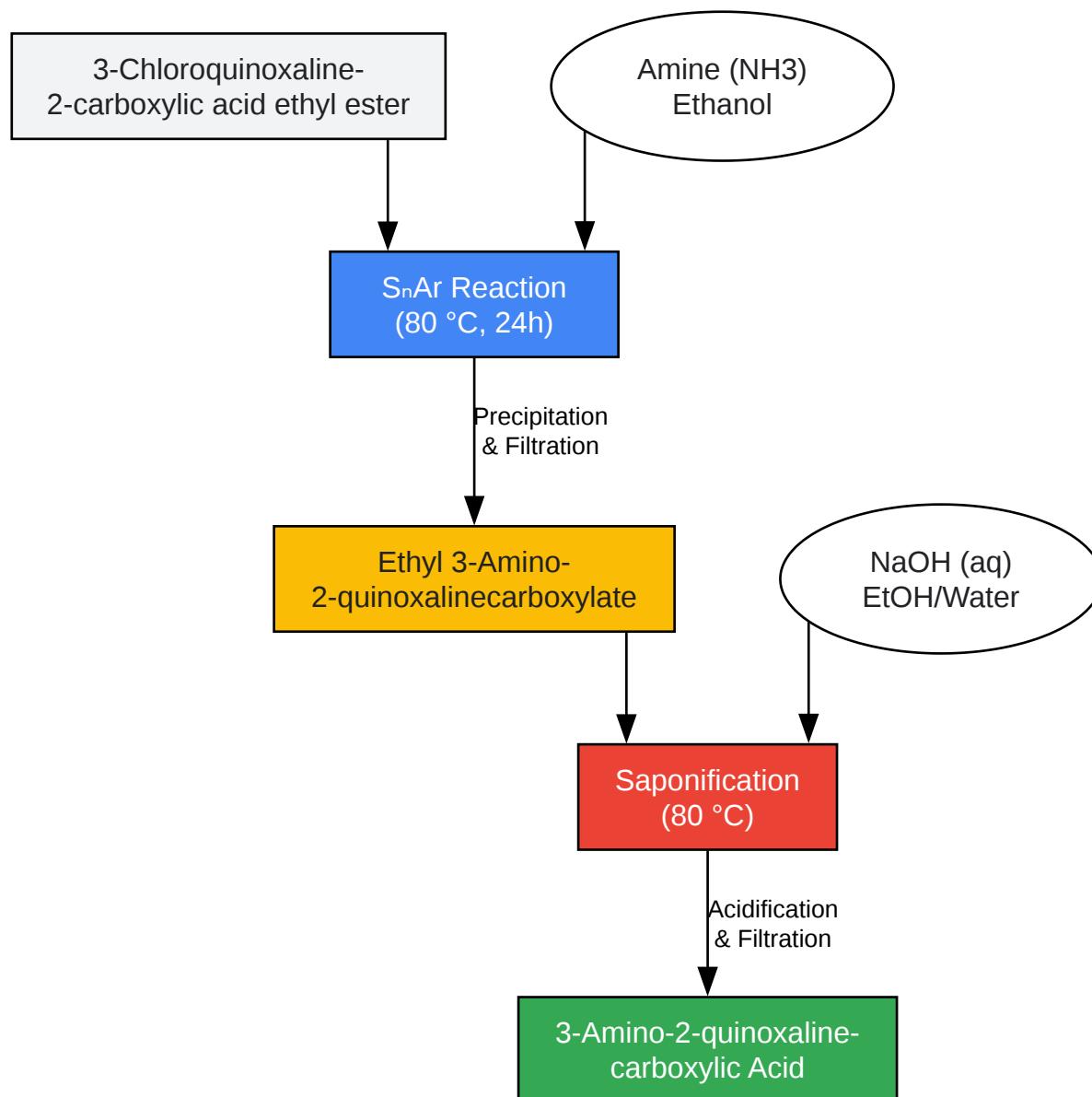
This section details a general, robust synthetic methodology applicable to the preparation of 3-amino-substituted-2-quinoxalinecarboxylic acids. This two-step process allows for the generation of the target acid from a common precursor.

### General Synthesis of 3-Amino-2-quinoxalinecarboxylic Acids

The synthesis involves an initial nucleophilic aromatic substitution (S<sub>n</sub>Ar) reaction followed by saponification.

#### Step 1: Nucleophilic Aromatic Substitution (S<sub>n</sub>Ar)

- A suspension of 3-chloroquinoxaline-2-carboxylic acid ethyl ester (1.0 equivalent) and the desired amine (in this case, ammonia or a protected form) (1.1 equivalents) is prepared in ethanol (EtOH).


- The suspension is heated in a sealed vessel at 80 °C for approximately 24 hours.
- The reaction progress is monitored by Liquid Chromatography-Mass Spectrometry (LC/MS) to confirm the consumption of the starting material.
- Upon completion, the reaction mixture is cooled, leading to the precipitation of the intermediate product, ethyl 3-amino-2-quinoxalinecarboxylate.
- The solid precipitate is collected by filtration and washed with cold ethanol.

#### Step 2: Saponification

- The filtered solid from Step 1 is suspended in a mixture of ethanol and water.
- An aqueous solution of 6 N sodium hydroxide (NaOH) is added to the suspension.
- The mixture is heated at 80 °C for approximately 20 minutes, or until LC/MS analysis shows the complete conversion of the ester to the carboxylic acid.
- After cooling, the solution is acidified to precipitate the final product, 3-amino-2-quinoxalinecarboxylic acid.
- The product is then collected by filtration, washed with water, and dried.

## Visualized Experimental Workflow

The following diagram illustrates the general synthetic pathway for producing 3-amino-2-quinoxalinecarboxylic acids.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 3-amino-2-quinoxalinecarboxylic acid.

This guide provides a summary of the known physical and chemical characteristics of 3-amino-2-quinoxalinecarboxylic acid based on available data. Further experimental investigation is required to fully characterize its physical properties, such as melting point and detailed solubility profiles.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media [mdpi.com]
- To cite this document: BenchChem. [physical form and appearance of 3-amino-2-quinoxalinecarboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1270939#physical-form-and-appearance-of-3-amino-2-quinoxalinecarboxylic-acid>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)